3-(Hept-1-yn-1-yl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hept-1-yn-1-yl)pyridine can be achieved through various methods. One common approach involves the coupling of a heptynyl halide with a pyridine derivative under palladium-catalyzed cross-coupling conditions. For example, the reaction between 3-bromopyridine and 1-heptyne in the presence of a palladium catalyst and a base such as triethylamine can yield this compound .
Another method involves the use of Grignard reagents. The reaction of 3-pyridylmagnesium bromide with 1-heptyne can also produce this compound under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hept-1-yn-1-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Heptanyl-substituted pyridines
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
3-(Hept-1-yn-1-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hept-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The heptynyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound with a simpler structure.
3-Ethynylpyridine: A similar compound with an ethynyl group instead of a heptynyl group.
3-Propynylpyridine: Another analog with a propynyl group.
Uniqueness
The longer carbon chain in the heptynyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-5H2,1H3 |
InChI Key |
MSYARPMEMDPTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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